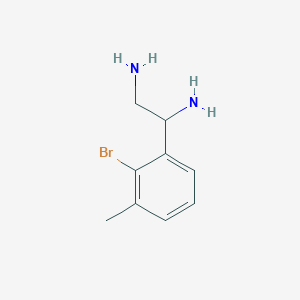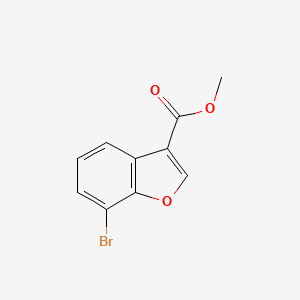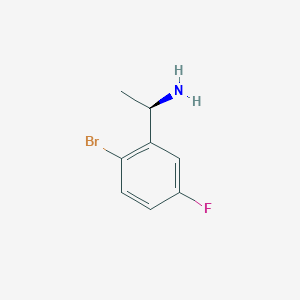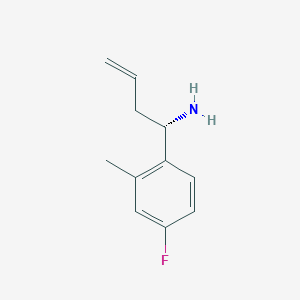![molecular formula C11H18O5 B13053492 Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
The synthesis of Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyltetrahydrofuran and propanoic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ester and ether groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate can be compared with similar compounds such as:
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)benzoate: Similar structure but with a benzoate group instead of a propanoate group.
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)acetate: Contains an acetate group, leading to different chemical properties and reactivity.
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)butanoate: Features a butanoate group, which affects its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C11H18O5 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
methyl 3-[(3aR,5S,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]propanoate |
InChI |
InChI=1S/C11H18O5/c1-11(2)15-8-6-7(14-10(8)16-11)4-5-9(12)13-3/h7-8,10H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
Clé InChI |
RFSIZYGQPRLIFZ-QXFUBDJGSA-N |
SMILES isomérique |
CC1(O[C@@H]2C[C@@H](O[C@@H]2O1)CCC(=O)OC)C |
SMILES canonique |
CC1(OC2CC(OC2O1)CCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)



![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)



